ビスピリバックナトリウム

概要

説明

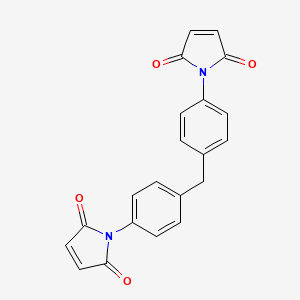

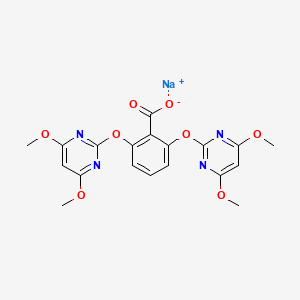

Bispyribac-sodium is a post-emergence herbicide widely used in agriculture to control grasses, sedges, and broadleaf weeds in rice crops and other aquatic environments . It is known for its high solubility in water and low volatility, making it effective in various conditions . The compound is a member of the benzoic acids class, specifically substituted by (4,6-dimethoxypyrimidin-2-yl)oxy groups at positions 2 and 6 .

科学的研究の応用

Bispyribac-sodium is extensively studied for its applications in:

Agriculture: Primarily used as a herbicide to control weeds in rice fields.

Environmental Science: Studies focus on its impact on non-target species and its behavior in aquatic environments.

作用機序

Bispyribac-sodium functions by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts the growth and development of weeds, leading to their eventual death. The molecular targets include the ALS enzyme, and the pathways involved are primarily related to amino acid biosynthesis .

Safety and Hazards

Bispyribac-sodium can cause harm if swallowed or absorbed through skin or eyes . It is advised to wear proper personal protective equipment and follow label instructions while handling . There is currently no evidence of bispyribac-sodium exposure causing birth defects, reproductive toxicity, or genetic mutations in mammals .

生化学分析

Biochemical Properties

Bispyribac-sodium is a systemic herbicide, meaning it moves throughout the plant tissue . It inhibits the enzyme acetolactate synthase (ALS), which is necessary for growth . This herbicide also inhibits the synthesis of branch chain amino acids such as valine, leucine, and isoleucine .

Cellular Effects

Bispyribac-sodium disrupts cell division by inhibiting the enzyme acetolactate synthase (ALS), which is necessary for the growth of plants . The herbicide’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this inhibition.

Molecular Mechanism

The molecular mechanism of action of Bispyribac-sodium is through the inhibition of the enzyme acetolactate synthase (ALS) . This inhibition disrupts the synthesis of certain amino acids, thereby affecting the growth of the plant .

Temporal Effects in Laboratory Settings

Bispyribac-sodium is broken down by microbes and has a half-life of 62 days in aerobic environments and 88 to 109 days in anaerobic environments . It is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely .

Dosage Effects in Animal Models

Metabolic Pathways

Bispyribac-sodium inhibits the enzyme acetolactate synthase (ALS), which is the first enzyme in the biosynthetic pathway for the amino acids valine, leucine, and isoleucine .

Transport and Distribution

Bispyribac-sodium is highly soluble in water , indicating that it can be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.

Subcellular Localization

The specific subcellular localization of Bispyribac-sodium is not mentioned in the available literature. As a systemic herbicide, it is known to move throughout the plant tissue .

準備方法

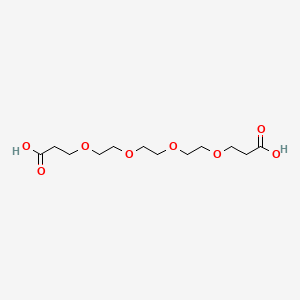

The synthesis of bispyribac-sodium involves condensing 2,6-dihydroxy benzoic acid with 2-(alkyl sulfonyl)-4,6-dialkoxy pyrimidine in the presence of a base and a solvent . The reaction typically occurs at temperatures ranging between 20 and 80°C . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency.

化学反応の分析

Bispyribac-sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are less documented.

Reduction: Reduction reactions are less common for this compound.

Substitution: The compound can undergo substitution reactions, particularly involving its pyrimidine rings.

Common reagents used in these reactions include bases and solvents that facilitate the condensation process . The major products formed from these reactions are typically derivatives of the original compound, maintaining the core structure of bispyribac-sodium.

類似化合物との比較

Bispyribac-sodium is unique among herbicides due to its specific inhibition of ALS and its effectiveness in aquatic environments . Similar compounds include:

- Metsulfuron-methyl

- Chlorimuron-ethyl

- Bensulfuron-methyl

These compounds also target ALS but differ in their chemical structures and specific applications.

特性

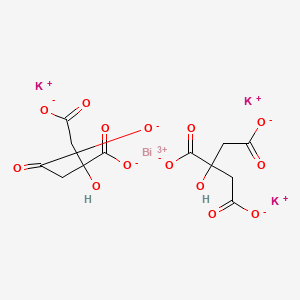

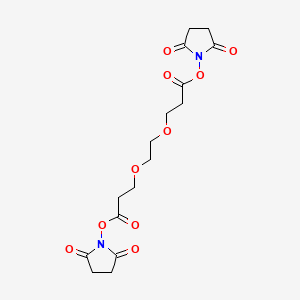

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bispyribac-sodium involves the reaction of 4,6-dimethoxypyrimidin-2-amine with 4,6-dichloropyrimidine-2-carboxylic acid in the presence of sodium hydroxide and sodium hydride. The resulting intermediate is then reacted with 4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid in the presence of sodium hydroxide and sodium hydride to yield Bispyribac-sodium.", "Starting Materials": ["4,6-dimethoxypyrimidin-2-amine", "4,6-dichloropyrimidine-2-carboxylic acid", "sodium hydroxide", "sodium hydride", "4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid"], "Reaction": ["Step 1: React 4,6-dimethoxypyrimidin-2-amine with 4,6-dichloropyrimidine-2-carboxylic acid in the presence of sodium hydroxide and sodium hydride to yield an intermediate", "Step 2: React the intermediate from Step 1 with 4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid in the presence of sodium hydroxide and sodium hydride to yield Bispyribac-sodium"] } | |

CAS番号 |

125401-92-5 |

分子式 |

C19H18N4NaO8 |

分子量 |

453.4 g/mol |

IUPAC名 |

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |

InChI |

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25); |

InChIキー |

OLXPCSUEHPHOLS-UHFFFAOYSA-N |

異性体SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

正規SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na] |

外観 |

Solid powder |

その他のCAS番号 |

125401-92-5 |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid bispyribac bispyribac-sodium KIH-2023 Nominee |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。